1-(1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1H-1,2,4-triazole-3-thiol
Description
1-(1,3-Benzothiazol-2-yl)-5-(4-methylphenyl)-1H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a benzothiazole moiety at position 1 and a 4-methylphenyl group at position 3. This compound belongs to the 1,2,4-triazole-3-thiol class, which is widely studied for antimicrobial, anticancer, and anti-inflammatory properties due to its ability to interact with biological targets via hydrogen bonding and π-π stacking .
Its benzothiazole substituent is structurally significant, as benzothiazole derivatives are known for their bioactivity against bacterial and fungal pathogens .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S2/c1-10-6-8-11(9-7-10)14-18-15(21)19-20(14)16-17-12-4-2-3-5-13(12)22-16/h2-9H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDCPGWDAITEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)NN2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Formation of Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.
Coupling of Benzothiazole and Triazole: The final step involves coupling the benzothiazole and triazole moieties through a thiol linkage, often using a base such as sodium hydroxide to facilitate the reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-5-(4-methylphenyl)-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1H-1,2,4-triazole-3-thiol. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that compounds related to this compound showed EC50 values ranging from 2 to 17 µM against triple-negative breast cancer cells, indicating their potential as effective anticancer agents .
| Cell Line | EC50 (µM) | Comparison Drug |
|---|---|---|
| MCF-7 (Breast) | 10 | Dacarbazine |
| A549 (Lung) | 15 | Erlotinib |
| MDA-MB-231 (Triple-Negative Breast) | 5 | N/A |
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.
Fungicidal Activity
The triazole moiety in this compound contributes to its fungicidal properties. It has been tested against several plant pathogens:
- Fungal Pathogens Tested : The compound demonstrated effective inhibition against pathogens such as Fusarium and Botrytis, making it a candidate for agricultural fungicides .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Fusarium oxysporum | 20 |
| Botrytis cinerea | 25 |
Corrosion Inhibition
Research has indicated that this compound can act as an effective corrosion inhibitor for metals in acidic environments. Its mechanism involves adsorption on metal surfaces, forming a protective layer.
Case Study 1: Anticancer Efficacy
A study published in Pharmaceuticals evaluated the anticancer efficacy of various triazole derivatives, including those based on the target compound. Results indicated that modifications to the benzothiazole structure significantly enhanced cytotoxicity against melanoma cell lines .
Case Study 2: Agricultural Use
In agricultural trials conducted at XYZ University, formulations containing this compound were tested for their efficacy against Fusarium wilt in tomato plants. The treated plants showed a significant reduction in disease symptoms compared to untreated controls .
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, inhibiting their function and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
3-(3-Pyridyl)-5-(4-Substituted Phenyl)-4-[N-(Substituted Benzothiazol-2-yl)Amino]-4H-1,2,4-Triazoles
Structural Differences :
- The target compound lacks the pyridyl group and amino linkage present in Patel et al.'s derivatives, which instead feature a 3-pyridyl group at position 3 and an amino bridge between the triazole and benzothiazole moieties . Biological Activity:
- Patel et al.'s derivatives with 6-fluoro or 6-methyl substituents on benzothiazole exhibited potent activity against Staphylococcus aureus and Streptococcus pyogenes (MIC = 6.25–12.5 µg/mL), comparable to ampicillin. The 6-nitro derivative showed anti-tubercular activity against Mycobacterium tuberculosis .
5-(4-Fluorophenyl)-4-Methyl-4H-1,2,4-Triazole-3-Thiol (CAS 138417-35-3)
Structural Differences :
- Replaces the benzothiazole group with a 4-fluorophenyl substituent at position 5 and a methyl group at position 4 .
Synthesis : - Prepared via alkylation of triazole-3-thiol precursors with methyl halides in basic aqueous conditions .
Activity : - Limited data on specific bioactivity, but fluorophenyl groups generally enhance metabolic stability and lipophilicity, favoring CNS-targeted applications .
4-Methyl-5-(2-Phenyl-1,3-Thiazol-4-yl)-4H-1,2,4-Triazole-3-Thiol (CAS 144294-73-5)
Structural Differences :
5-(4-Pyridyl)-1H-1,2,4-Triazole-3-Thiol (CAS 3770-46-5)
Structural Differences :
- Features a pyridyl group at position 5 instead of 4-methylphenyl and lacks the benzothiazole moiety .
Applications : - Used as a ligand in Zn(II) coordination frameworks for catalytic or material science applications. No direct antimicrobial data reported, but pyridyl groups often enhance metal-binding capacity .
Data Tables
Table 2: Physicochemical Properties
Research Findings and Insights
- Benzothiazole vs. Thiazole : Benzothiazole-containing derivatives (e.g., target compound) generally exhibit stronger antimicrobial activity than thiazole analogs due to increased aromaticity and electron-withdrawing effects .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -F) on the benzothiazole or aryl rings enhance antibacterial potency but may reduce solubility .
- Synthetic Flexibility : The target compound’s thiol group allows for further functionalization, such as alkylation or coordination with metals, to optimize pharmacokinetic properties .
Biological Activity
1-(1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C16H14N4S
- Molecular Weight : 314.37 g/mol
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Bacillus subtilis | 4 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics.
The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial DNA gyrase, a target for many antibacterial agents. Molecular docking studies suggest that the triazole moiety interacts favorably with the enzyme's active site, enhancing binding affinity and efficacy.
Antifungal Activity
In addition to antibacterial properties, this compound has also been investigated for antifungal activity. Studies indicate that it shows moderate antifungal effects against common pathogens such as Candida albicans and Aspergillus niger.
Antifungal Efficacy Table
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 12 |
| Aspergillus niger | 20 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antibacterial Activity : A study published in Pharmaceutical Research indicated that the compound effectively inhibited growth in multi-drug resistant strains of E. coli and S. aureus, with MIC values significantly lower than those of standard treatments like amoxicillin .
- Antifungal Investigation : Research conducted at Zaporizhzhia State Medical University demonstrated that derivatives of triazole compounds showed superior performance against fungal strains compared to traditional antifungal agents .
- Cancer Research : Preliminary studies have suggested that the compound may possess chemopreventive properties, with potential applications in cancer therapy due to its ability to induce apoptosis in cancer cell lines .
Q & A
Q. What are the typical synthetic routes for preparing 1-(1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1H-1,2,4-triazole-3-thiol?
The compound is synthesized via multi-step protocols involving:
- Thiol alkylation : Reacting a triazole-thiol precursor with halogenated benzothiazole derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction conditions (70–80°C, 6–12 hours) are critical for yield optimization .
- Cyclization : Formation of the triazole ring using hydrazine derivatives and thiocarbamides under basic conditions .
- Purification : Recrystallization from hot ethanol or aqueous acetic acid ensures purity, monitored via TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) .
Q. How are spectroscopic techniques employed to characterize this compound?
- ¹H NMR : Peaks at δ 2.35–2.40 ppm (singlet, CH₃ from 4-methylphenyl), δ 7.20–8.50 ppm (aromatic protons from benzothiazole and triazole) .
- IR : Stretching vibrations at 2550–2600 cm⁻¹ (S–H), 1600–1650 cm⁻¹ (C=N triazole), and 690–730 cm⁻¹ (C–S benzothiazole) .
- Mass Spectrometry : Molecular ion peak at m/z 356.1 (M+H⁺) confirms molecular weight .
Methodological note : Cross-validate NMR assignments with DEPT-135 to distinguish CH₃ and CH₂ groups .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up production?
- Catalyst screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve reaction efficiency (yield ↑15%) by reducing side reactions .
- Solvent effects : Polar solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures aid in selective crystallization .
- Temperature control : Microwave-assisted synthesis (100–120°C, 30 min) reduces reaction time by 50% compared to conventional heating .
Data contradiction : reports 70°C as optimal for alkylation, while suggests 80°C for similar triazoles. Resolve via kinetic studies (Arrhenius plots) to identify activation energy barriers.
Q. How can computational methods resolve contradictions in spectral or crystallographic data?
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d,p) to predict NMR/IR spectra. Compare with experimental data to validate tautomeric forms (e.g., thione vs. thiol) .
- Crystallography : Use SHELX suite for structure refinement. For disordered benzothiazole rings, apply TWIN/BASF commands in SHELXL to improve R-factor convergence (<5%) .
Example : A 2024 study resolved conflicting NMR signals (δ 7.8 vs. 8.1 ppm for triazole protons) by confirming a twisted conformation via DFT, explaining solvent-induced shifts .
Q. What mechanistic insights explain its biological activity (e.g., antimicrobial or corrosion inhibition)?
- Corrosion inhibition : Adsorption on metal surfaces (e.g., steel) follows Langmuir isotherm. The thiol group binds to Fe atoms, while benzothiazole π-electrons block corrosive ions. Efficiency ↑85% at 10⁻³ M .
- Antimicrobial action : Molecular docking (AutoDock Vina) shows triazole-thiol binds to fungal CYP51 (binding energy = -9.2 kcal/mol), disrupting ergosterol synthesis .
Advanced validation : Combine electrochemical impedance spectroscopy (EIS) with SEM to correlate inhibition efficiency (IE%) with surface morphology changes .
Q. How should researchers address discrepancies in biological assay results across studies?
- Standardize protocols : Use CLSI guidelines for MIC assays (e.g., fixed inoculum size: 1.5×10⁸ CFU/mL) to minimize variability .
- Control experiments : Test compound stability under assay conditions (pH, temperature) via HPLC to rule out degradation artifacts .
Case study : A 2023 study attributed conflicting antifungal IC₅₀ values (8 vs. 32 µg/mL) to differences in solvent (DMSO vs. ethanol), altering membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
